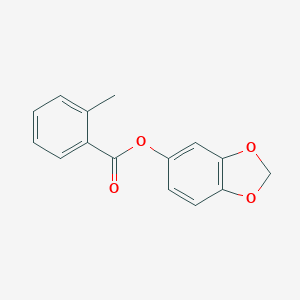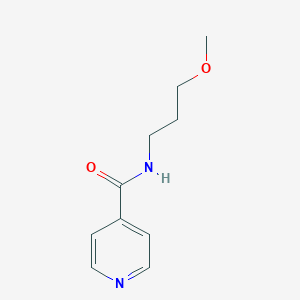
N-(3-methoxypropyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)isonicotinamide (MPI) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of isonicotinamide, which is a well-known compound with various biological activities. MPI has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用机制
The mechanism of action of N-(3-methoxypropyl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)isonicotinamide has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
N-(3-methoxypropyl)isonicotinamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. Additionally, it has low toxicity and is stable under a wide range of conditions. However, there are also some limitations to its use. It is relatively insoluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-(3-methoxypropyl)isonicotinamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure product. Additionally, there is a need for further studies to elucidate the mechanism of action of N-(3-methoxypropyl)isonicotinamide and its effects on various signaling pathways. Finally, there is a need for more in vivo studies to evaluate the potential therapeutic applications of N-(3-methoxypropyl)isonicotinamide in various disease models.
Conclusion:
In conclusion, N-(3-methoxypropyl)isonicotinamide is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits unique biochemical and physiological effects and has several advantages for use in laboratory experiments. However, further research is needed to fully understand its mechanism of action and evaluate its potential therapeutic applications.
合成方法
N-(3-methoxypropyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinamide with 3-methoxypropylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst. The resulting product is then purified by various methods, including column chromatography, recrystallization, and HPLC.
科学研究应用
N-(3-methoxypropyl)isonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
N-(3-methoxypropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
InChI 键 |
VZEXKLOYLAPDIW-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=NC=C1 |
规范 SMILES |
COCCCNC(=O)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



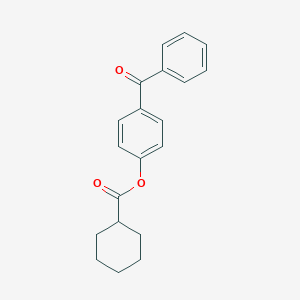
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
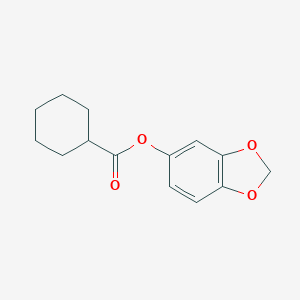
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
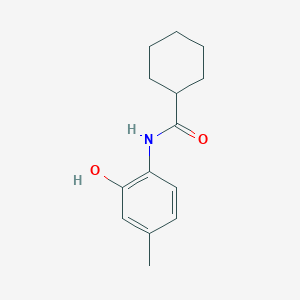
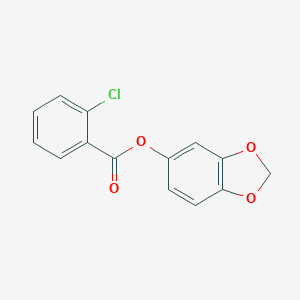
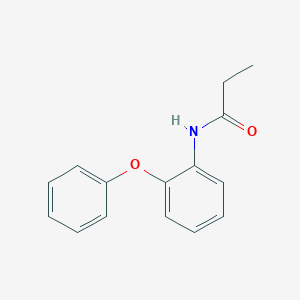
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)

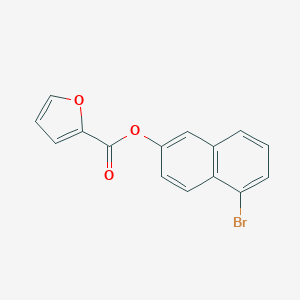
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)

